3-(4-Propoxyphenyl)propan-1-ol
Overview
Description
3-(4-Propoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol. This compound is known for its promising therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propoxyphenyl)propan-1-ol can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium as a catalyst under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
3-(4-Propoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium dichromate (VI) in acidic conditions.
Reduction: Reduction reactions can convert this compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate (VI), chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Propoxyphenyl)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Propoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Propan-1-ol: A primary alcohol with similar chemical properties but lacks the propoxyphenyl group.
Propan-2-ol: An isomer of propan-1-ol with different physical and chemical properties.
Phenol: Contains a hydroxyl group attached to a benzene ring, similar to the propoxyphenyl group in 3-(4-Propoxyphenyl)propan-1-ol.
Uniqueness
This compound is unique due to the presence of the propoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential therapeutic applications compared to its simpler counterparts .
Biological Activity
3-(4-Propoxyphenyl)propan-1-ol is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a propoxy group attached to a phenyl ring, which influences its reactivity and interactions with biological targets. The compound can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The aldehyde group in related compounds can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydrophobic nature of the phenyl ring may allow it to fit into hydrophobic pockets of biological molecules, thereby influencing their activity.
Antioxidant Activity
Research indicates that this compound may exhibit antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including neurodegenerative disorders. In vitro studies have shown that derivatives related to this compound can prevent reactive oxygen species (ROS) formation and enhance cellular glutathione levels, indicating potential neuroprotective effects .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated for their ability to inhibit bacterial growth, making this compound a candidate for further investigation in medicinal chemistry.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential applications of this compound, it is essential to compare it with structurally related compounds.
Compound Name | Structure | Notable Biological Activity |
---|---|---|
3-(4-Methoxyphenyl)propan-1-ol | Structure | Moderate antioxidant activity |
3-(4-Ethoxyphenyl)propan-1-ol | Structure | Antimicrobial properties |
This compound | Structure | Potential antioxidant and antimicrobial activities |
Case Studies and Research Findings
In one study focusing on the biotransformation of similar compounds using fungal strains such as Cunninghamella, it was found that metabolic pathways could significantly alter the biological activity of these compounds. This suggests that microbial metabolism might enhance or modify the effects of this compound in biological systems .
Another investigation highlighted the potential neuroprotective effects of related compounds through their antioxidant activities. These findings underscore the importance of exploring the therapeutic applications of this compound in treating oxidative stress-related conditions .
Properties
IUPAC Name |
3-(4-propoxyphenyl)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-10-14-12-7-5-11(6-8-12)4-3-9-13/h5-8,13H,2-4,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRARKVWGQOHLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620403 | |
Record name | 3-(4-Propoxyphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307302-97-2 | |
Record name | 3-(4-Propoxyphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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